molecular formula C8H4Br4N2S B10759454 4,5,6,7-Tetrabromo-2-(methylsulfanyl)-1H-benzimidazole

4,5,6,7-Tetrabromo-2-(methylsulfanyl)-1H-benzimidazole

Cat. No.: B10759454
M. Wt: 479.81 g/mol
InChI Key: ZIGJZZDDPXRGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by the presence of four bromine atoms and a methylthio group attached to the benzimidazole core. It is known for its potential biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE typically involves the bromination of benzimidazole derivativesThe final step involves the methylation of the sulfur atom to obtain the desired compound .

Industrial Production Methods: Industrial production of S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bromine, sulfur, and methylating agents .

Chemical Reactions Analysis

Types of Reactions: S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzimidazole derivatives .

Scientific Research Applications

S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE involves its interaction with specific molecular targets. One of the primary targets is casein kinase II, an enzyme involved in various cellular processes. The compound inhibits the activity of this enzyme, leading to the disruption of cellular signaling pathways. This inhibition is achieved through the binding of the compound to the ATP-binding site of the enzyme .

Comparison with Similar Compounds

  • 4,5,6,7-TETRABROMO-1H-BENZIMIDAZOLE
  • 4,5,6,7-TETRABROMO-1H-BENZOTRIAZOLE
  • 4,5,6,7-TETRABROMO-1H-BENZIMIDAZOLE-2-N,N-DIMETHYLAMINE

Comparison: S-METHYL-4,5,6,7-TETRABROMO-BENZIMIDAZOLE is unique due to the presence of the methylthio group, which enhances its biological activity and specificity. Compared to other similar compounds, it exhibits higher potency as an enzyme inhibitor and has a broader range of applications in scientific research .

Properties

Molecular Formula

C8H4Br4N2S

Molecular Weight

479.81 g/mol

IUPAC Name

4,5,6,7-tetrabromo-2-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H4Br4N2S/c1-15-8-13-6-4(11)2(9)3(10)5(12)7(6)14-8/h1H3,(H,13,14)

InChI Key

ZIGJZZDDPXRGTL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br

Origin of Product

United States

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